1,4-Dibromo-2,3,5-trifluorobenzene CAS 811718-87-3 physical and chemical properties
1,4-Dibromo-2,3,5-trifluorobenzene CAS 811718-87-3 physical and chemical properties
Engineering Molecular Scaffolds: A Technical Guide to 1,4-Dibromo-2,3,5-trifluorobenzene in Advanced Synthesis and Material Science
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug development and organic electronics, I frequently encounter the need for molecular building blocks that offer both high reactivity and precise electronic control. 1,4-Dibromo-2,3,5-trifluorobenzene (CAS 811718-87-3) is a premier example of such a scaffold[1]. By strategically combining two reactive bromine handles with three highly electronegative fluorine atoms, this molecule serves as a highly versatile precursor. The orthogonal reactivity between the weak C–Br bonds and the stable C–F bonds allows for precise transition-metal-catalyzed cross-couplings, while the polyfluorinated core drastically alters the molecule's lipophilicity, metabolic stability, and frontier molecular orbital energies[2][3].
This whitepaper dissects the physicochemical properties, structural causality, and field-proven experimental workflows associated with this critical intermediate.
Part 1: Physicochemical Profiling & Structural Causality
Understanding the physical and chemical properties of 1,4-Dibromo-2,3,5-trifluorobenzene requires looking beyond the raw data to the causality of its atomic composition. The heavy halogen atoms significantly increase the molecular weight and density, while the highly polarized C–F bonds elevate its lipophilicity (LogP)[2][4].
Table 1: Quantitative Physicochemical Profile
| Property | Value | Causality & Scientific Significance |
| CAS Number | 811718-87-3 | Unique registry identifier for sourcing and regulatory compliance[1]. |
| Molecular Formula | C6HBr2F3 | Balances reactive cross-coupling sites (Br) with electronic modulators (F)[2]. |
| Molecular Weight | 289.88 g/mol | High mass due to heavy halogens; impacts diffusion rates and volatility[1]. |
| Boiling Point | ~200 °C | Driven by high intermolecular forces (dipole-dipole from C-F, dispersion from Br)[2]. |
| SMILES Notation | FC1=C(Br)C(F)=C(F)C(Br)=C1 | Defines the exact 1,4-dibromo and 2,3,5-trifluoro regiochemistry[1][2]. |
| Storage Conditions | Dark, dry, room temp. | Prevents ambient photo-degradation of the C-Br bonds over long-term storage[1]. |
Electronic Modulation and Reactivity
The three fluorine atoms exert a powerful inductive electron-withdrawing effect (-I) on the benzene ring. This drastically lowers the electron density of the aromatic core, making it highly electrophilic[3]. In the context of material science (such as Organic Light Emitting Diodes or Organic Photovoltaics), this electron deficiency lowers the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and making it an ideal building block for n-type (electron-transporting) materials[5]. In medicinal chemistry, these C–F bonds block cytochrome P450-mediated oxidative metabolism while enhancing membrane permeability.
Conversely, the 1,4-dibromo substitution provides two highly reactive sites. Because the C–Br bond is significantly weaker than the C–F bond, palladium or nickel catalysts can selectively undergo oxidative addition at the bromine sites without cleaving the fluorines[6][7].
Diagram 1: Electronic modulation pathways and application divergence of the molecular core.
Part 2: Advanced Synthetic Applications & Cross-Coupling Dynamics
The primary utility of 1,4-Dibromo-2,3,5-trifluorobenzene lies in its ability to undergo regioselective cross-coupling reactions[3]. When subjected to Suzuki-Miyaura, Stille, or Sonogashira conditions, the molecule acts as a bifunctional linchpin, allowing chemists to extend the conjugated system linearly in two directions.
Secondary Reactivity (SNAr): It is crucial to note that due to the extreme electron deficiency caused by the trifluoro substitution, the compound can also undergo Nucleophilic Aromatic Substitution (SNAr)[2]. Strong nucleophiles (such as primary amines or alkoxides) can displace the fluorine atoms—particularly those ortho or para to the bromine atoms—providing an alternative pathway for derivatization if cross-coupling is not desired.
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility and high yields, the following protocol details a double Suzuki-Miyaura cross-coupling workflow. This procedure is designed as a self-validating system; the visual cues and analytical checkpoints guarantee that the chemistry is proceeding as intended.
Objective: Synthesis of a Conjugated Teraryl Framework
Causality of Reagent Selection:
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Catalyst (Pd(PPh3)4): Provides the Pd(0) active species required to insert into the C–Br bonds via oxidative addition.
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Base (K2CO3): Essential for the transmetalation step; it activates the arylboronic acid by forming a highly reactive, electron-rich boronate complex.
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Solvent (Toluene/H2O): A biphasic system that dissolves both the organic substrate and the inorganic base, facilitating rapid interfacial reaction dynamics.
Step-by-Step Methodology
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Reagent Assembly & Stoichiometry: In an oven-dried Schlenk flask, combine 1,4-Dibromo-2,3,5-trifluorobenzene (1.0 eq), the desired arylboronic acid (2.5 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (3.0 eq).
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Expert Insight: Using a 2.5 eq excess of boronic acid ensures complete double-coupling and compensates for any protodeboronation side reactions that occur at elevated temperatures.
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Strict Degassing (Critical Step): Add a 4:1 mixture of Toluene/H2O. Subject the biphasic mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes.
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Causality: Ambient oxygen will rapidly oxidize the active Pd(0) catalyst into an inactive Pd(II) species, completely halting the catalytic cycle.
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Thermal Activation: Heat the mixture to 90 °C under a positive pressure of argon for 12–16 hours. The reaction mixture will typically transition from a pale yellow to a dark brown/black solution as the palladium turns over.
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Self-Validation & Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent. The complete disappearance of the highly UV-active dibromo starting material and the emergence of a lower-Rf product spot validates successful conversion.
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Workup & Isolation: Cool the reaction to room temperature and partition between EtOAc and water. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate in vacuo.
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Purification: Subject the crude residue to flash column chromatography on silica gel to isolate the pure cross-coupled teraryl product.
Diagram 2: Self-validating experimental workflow for Pd-catalyzed Suzuki-Miyaura cross-coupling.
Part 4: Conclusion & Strategic Outlook
1,4-Dibromo-2,3,5-trifluorobenzene is far more than a simple halogenated solvent or basic reagent; it is a highly engineered molecular scaffold. By understanding the causality between its structure—specifically the electron-withdrawing nature of the fluorines and the transition-metal reactivity of the bromines—researchers can predictably design complex, functionalized architectures. Whether utilized to lower the LUMO in next-generation OLEDs or to block metabolic hotspots in novel pharmaceutical APIs, mastering the handling and cross-coupling dynamics of this compound is a critical asset in modern synthetic chemistry.
References
- EvitaChem. "Buy 1,4-Dibromo-2,3,5-trifluorobenzene (EVT-11971684) - EvitaChem".
- BLD Pharm. "811718-87-3 | 1,4-Dibromo-2,3,5-trifluorobenzene".
- EvitaChem. "Buy 2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide (EVT-11971784) - EvitaChem".
- Chemical Reviews (ACS). "Nickel-Catalyzed Cross-Couplings Involving Carbon−Oxygen Bonds".
- ResearchGate. "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles".
- BLD Pharm. "156682-52-9 | 1,4-Dibromo-2,3-difluorobenzene".
Sources
- 1. 811718-87-3|1,4-Dibromo-2,3,5-trifluorobenzene|BLD Pharm [bldpharm.com]
- 2. evitachem.com [evitachem.com]
- 3. evitachem.com [evitachem.com]
- 4. evitachem.com [evitachem.com]
- 5. 156682-52-9|1,4-Dibromo-2,3-difluorobenzene|BLD Pharm [bldpharm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
